Cas no 25790-35-6 (1-(2-Furyl)-1,3-butadione)

1-(2-Furyl)-1,3-butadione structure
1-(2-Furyl)-1,3-butadione structure
Product Name:1-(2-Furyl)-1,3-butadione
CAS No:25790-35-6
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00041759
CID:88623
PubChem ID:12168
Update Time:2025-04-18

1-(2-Furyl)-1,3-butadione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-furyl)butane-1,3-dione
    • 1-(2-Furyl)-1,3-butanedione
    • 1-(2-Furyl)-1,3-butadione
    • 1-(furan-2-yl)butane-1,3-dione
    • Furoyl acetone
    • 2-Furoylacetone
    • (2-Furoyl)acetone
    • PX9TQ2V5AQ
    • DTXSID3067150
    • CS-0315005
    • 1,3-Butanedione, 1-(2-furyl)-
    • FT-0605540
    • 1-(2-Furyl)-1,3-butanedione, 8CI
    • 1,3-Butanedione, 1-(2-furanyl)-
    • 1-(uran-2-yl)butane-1,3-dione
    • 1-(2-FURYL)-2,3-BUTANEDIONE
    • MFCD00041759
    • SCHEMBL183688
    • Furfuryl-1,3-butanedione
    • AI3-11707
    • EINECS 247-265-0
    • RS-1024
    • AKOS005202767
    • 1,3-Butanedione,1-(2-furanyl)-
    • 2-(1,3-Dioxobutyl)furan
    • 25790-35-6
    • NS00021950
    • 1-(furan-2-yl)butane-1, 3-dione
    • 1-(2-Furanyl)-1,3-butanedione
    • 1-(2-Furyl)-1,3-butanedione, AldrichCPR
    • E84155
    • CHEBI:173651
    • 1-(2-furyl)-1,3-dioxobutane
    • 1-(2-furyl)-1,3-butane dione
    • DB-115748
    • DTXCID7037393
    • MDL: MFCD00041759
    • Inchi: 1S/C8H8O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3
    • InChI Key: GPYKJDYMMUIUFG-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(CC(C)=O)=O

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 47.3A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1677 (rough estimate)
  • Melting Point: Not available
  • Boiling Point: 98 °C (5 mmHg)
  • Flash Point: 84-86°C/1mm
  • Refractive Index: 1.5735-1.5755
  • PSA: 47.28000
  • LogP: 1.44140
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-(2-Furyl)-1,3-butadione Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-(2-Furyl)-1,3-butadione Pricemore >>

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Apollo Scientific
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£693.00 2025-02-20
abcr
AB131426-1 g
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abcr
AB131426-5g
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eNovation Chemicals LLC
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1-(2-Furyl)-1,3-butadione Production Method

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